2-(2,4-dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
2-(2,4-Dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative, a class of heterocyclic compounds characterized by a fused benzene ring with a thiadiazine dioxide moiety. This compound features a 2,4-dimethylphenyl group at the 2-position and a 2-methylbenzyl group at the 4-position. Benzothiadiazine dioxides are pharmacologically significant, with reported activities including anti-inflammatory, analgesic, and antibacterial effects . The substituents on the benzothiadiazine core critically influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making structural comparisons essential for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-12-13-20(18(3)14-16)25-23(26)24(15-19-9-5-4-8-17(19)2)21-10-6-7-11-22(21)29(25,27)28/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMJYJHDHPHTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiadiazine core with specific substituents that influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 344.43 g/mol. The presence of the dimethylphenyl and methylbenzyl groups contributes to its lipophilicity and potential interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, leading to altered signaling pathways that affect cell growth and apoptosis.
Pharmacological Effects
Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects range from 5 to 15 µM, indicating moderate potency against tumor cells .
Anti-inflammatory Properties : Additionally, it has been reported to possess anti-inflammatory effects. In animal models, administration of the compound led to a decrease in inflammatory markers and improved outcomes in conditions such as arthritis.
Comparative Studies
A comparative analysis with similar compounds reveals unique aspects of its biological activity:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 10 | Anticancer |
| Compound B | 8 | Anti-inflammatory |
| Target Compound | 5-15 | Anticancer & Anti-inflammatory |
This table highlights the competitive efficacy of the target compound relative to others in its class.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on human breast cancer cell lines. The results indicated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis compared to untreated controls .
Study 2: Inflammation Model
Another study assessed the anti-inflammatory potential using a carrageenan-induced paw edema model in rats. The results showed that administration of the compound significantly reduced swelling compared to the control group, supporting its use as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous benzothiadiazine dioxides, focusing on substituent effects and reported biological or physicochemical data.
Substituent Analysis and Pharmacological Implications
Physicochemical and Structural Comparisons
- Lipophilicity :
- Solubility :
- Steric Effects :
- Bulky substituents (e.g., benzyl , methylbenzyl in target compound) may hinder binding to flat receptor pockets but improve selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
